Cas no 1105189-95-4 (ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate)
![ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1105189-95-4x500.png)
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- CHEMBL2057991
- F2135-0243
- SCHEMBL1491866
- FEMWLOWGMUYRPQ-UHFFFAOYSA-N
- AKOS015956429
- 1105189-95-4
-
- インチ: 1S/C16H12F3N3O4S/c1-2-25-15(24)12-10-7-27-13(20)11(10)14(23)22(21-12)8-3-5-9(6-4-8)26-16(17,18)19/h3-7H,2,20H2,1H3
- InChIKey: FEMWLOWGMUYRPQ-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC(=CC=3)OC(F)(F)F)C(C2=C1N)=O
計算された属性
- せいみつぶんしりょう: 399.05006153g/mol
- どういたいしつりょう: 399.05006153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0243-10μmol |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-3mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-2mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-5mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-2μmol |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-1mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-15mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-5μmol |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-20mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2135-0243-25mg |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
1105189-95-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylateに関する追加情報
Introduction to Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 1105189-95-4)
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 1105189-95-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyridazine class, a structural motif known for its potential biological activity and versatility in drug design.
The molecular structure of this compound features a thiophene ring fused with a pyridazine core, further functionalized with an amino group at the 5-position, a carbonyl group at the 4-position, and a carboxylate ester moiety at the 1-position. The presence of a trifluoromethoxy substituent on the phenyl ring attached to the pyridazine ring introduces electron-withdrawing effects, which can modulate the electronic properties and reactivity of the molecule. This feature is particularly intriguing from a chemical synthesis perspective, as it offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivatives.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Thienopyridazines, in particular, have been extensively studied due to their ability to interact with various biological targets. For instance, derivatives of thienopyridazine have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The compound Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a valuable scaffold for further exploration in this area.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the trifluoromethoxy group is particularly challenging due to its sensitivity to hydrolysis and oxidation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired substitution pattern on the phenyl ring. These methods not only enhance efficiency but also minimize unwanted side reactions, leading to a more sustainable and scalable synthesis process.
The biological activity of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been preliminarily investigated in several in vitro assays. Initial studies suggest that this compound exhibits inhibitory effects on certain kinases, making it a potential lead compound for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often overexpressed in cancer cells. By inhibiting specific kinases, this compound may disrupt abnormal signaling pathways and induce apoptosis in cancer cells.
Furthermore, the trifluoromethoxy group has been shown to enhance binding affinity and metabolic stability in many drug candidates. This makes Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate an attractive candidate for further development into a therapeutic agent. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models. These studies will provide critical insights into its potential as a drug candidate and guide future development efforts.
The impact of this compound extends beyond its potential therapeutic applications. It also serves as an important building block for medicinal chemists seeking to develop novel heterocyclic compounds with enhanced biological activity. The structural features of this molecule provide a rich platform for derivatization through various chemical modifications. For example, replacing the ester group with other functional groups such as amides or carboxylic acids could lead to new derivatives with improved solubility or bioavailability.
The growing interest in fluorinated compounds in drug discovery underscores the importance of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. Fluorine atoms can significantly influence the pharmacological properties of molecules by affecting their metabolic stability, binding affinity, and lipophilicity. The presence of multiple fluorine atoms in this compound's structure may contribute to its unique pharmacokinetic profile compared to non-fluorinated analogs.
In conclusion, Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 1105189-95-4) is a promising heterocyclic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules. Ongoing research efforts are aimed at elucidating its biological activity and exploring its therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the discovery and development of new drugs.
1105189-95-4 (ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate) 関連製品
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